
Benzhydryl penicillin V sulfoxide, (S)-
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Description
Benzhydryl penicillin V sulfoxide, (S)- is a useful research compound. Its molecular formula is C29H28N2O6S and its molecular weight is 532.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibiotic Mechanisms
Benzhydryl penicillin V sulfoxide serves as a model compound to study the mechanisms of action of β-lactam antibiotics. Its primary mode of action involves the inhibition of bacterial cell wall synthesis by binding to transpeptidase enzymes, crucial for cross-linking peptidoglycan layers in bacterial cell walls. This leads to cell lysis and death, making it a valuable tool for understanding antibiotic efficacy and resistance mechanisms.
Investigation of Antibiotic Resistance
Research utilizing benzhydryl penicillin V sulfoxide has been pivotal in exploring the development of antibiotic resistance. Studies have demonstrated that this compound can help elucidate how bacteria adapt to antibiotic pressure, providing insights into potential strategies to overcome resistance. For instance, case studies have shown its effectiveness against resistant strains, highlighting its role in developing new antibacterial agents.
Pharmaceutical Development
In the pharmaceutical industry, benzhydryl penicillin V sulfoxide is used as an intermediate in the synthesis of other important compounds, such as cephalosporins and β-lactamase inhibitors. Its structural characteristics allow for modifications that enhance the therapeutic profiles of these derivatives, making it integral to drug development processes.
Model Compound for Sulfoxides
As a model compound, benzhydryl penicillin V sulfoxide facilitates studies on the reactivity and properties of sulfoxides. Researchers utilize it to investigate various chemical reactions involving oxidation, reduction, and substitution, contributing to the broader understanding of sulfoxide chemistry.
Case Study 1: Mechanisms of Resistance
A study published in MDPI investigated the mechanisms by which bacteria develop resistance to β-lactam antibiotics, including benzhydryl penicillin V sulfoxide. Researchers found that modifications in bacterial enzymes can reduce the binding affinity of antibiotics, leading to treatment failures. This case study emphasizes the importance of continuous research on compounds like benzhydryl penicillin V sulfoxide to combat antibiotic resistance effectively .
Case Study 2: Synthesis of Cephalosporins
Another significant application is highlighted in patent literature where benzhydryl penicillin V sulfoxide was used as an intermediate in synthesizing cephalosporins. The process demonstrated high yields and efficiency, showcasing its utility in pharmaceutical manufacturing .
Properties
CAS No. |
37591-67-6 |
---|---|
Molecular Formula |
C29H28N2O6S |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
benzhydryl (2S,4S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C29H28N2O6S/c1-29(2)25(28(34)37-24(19-12-6-3-7-13-19)20-14-8-4-9-15-20)31-26(33)23(27(31)38(29)35)30-22(32)18-36-21-16-10-5-11-17-21/h3-17,23-25,27H,18H2,1-2H3,(H,30,32)/t23-,25+,27-,38-/m1/s1 |
InChI Key |
LCRVLXSXMGVJHV-RNSLDFKCSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H]([S@]1=O)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.